4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde
Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde” is a boronic ester derivative. Boronic esters are commonly used in organic synthesis due to their reactivity in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a biphenyl core with a boronic ester and an aldehyde functional group attached. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Boronic esters are known to participate in various types of chemical reactions, including Suzuki-Miyaura cross-coupling reactions . They can also undergo oxidation to form boronic acids .Scientific Research Applications
Synthesis of Novel Copolymers
The compound is used in the synthesis of novel copolymers that combine benzothiadiazole and electron-rich arene units. These copolymers have unique optical and electrochemical properties, making them suitable for advanced material science applications .
Computational Chemistry Studies
It serves as a subject in computational chemistry to calculate HOMO and LUMO energies, which are essential for estimating the chemical stability of various molecular conformations .
Boric Acid Derivative Synthesis
As a boric acid derivative, it plays a role in the synthesis of compounds like N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide through substitution reactions .
4. Organic Intermediate for Nucleophilic and Amidation Reactions It acts as an organic intermediate with borate and sulfonamide groups, useful in nucleophilic and amidation reactions to synthesize other complex molecules .
5. Design and Synthesis of Fluorinated Benzoates The compound is involved in the design and synthesis of fluorinated benzoates, which are synthesized through multi-step substitution reactions for potential use in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds are known to be involved in borylation reactions at the benzylic c-h bond of alkylbenzenes .
Mode of Action
This compound interacts with its targets through a process known as borylation. It forms pinacol benzyl boronate when it reacts at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst . This reaction is part of the broader Suzuki-Miyaura coupling reactions .
Biochemical Pathways
The borylation reaction it participates in is a key step in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Result of Action
The primary result of the action of this compound is the formation of pinacol benzyl boronate . This product is a key intermediate in various synthetic pathways, particularly in the synthesis of biaryl compounds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the borylation reaction it participates in requires the presence of a palladium catalyst . Additionally, the compound should be stored under inert gas and in a cool, dry place to maintain its stability .
Future Directions
properties
IUPAC Name |
5-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)17-11-10-15(12-16(17)13-21)14-8-6-5-7-9-14/h5-13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIZJRQAOJBSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CC=CC=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)biphenyl-3-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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